3-Bromostyrene

Catalog No.
S662278
CAS No.
2039-86-3
M.F
C8H7B
M. Wt
183.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromostyrene

CAS Number

2039-86-3

Product Name

3-Bromostyrene

IUPAC Name

1-bromo-3-ethenylbenzene

Molecular Formula

C8H7B

Molecular Weight

183.04 g/mol

InChI

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2

InChI Key

KQJQPCJDKBKSLV-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)Br

Canonical SMILES

C=CC1=CC(=CC=C1)Br

Precursor for Organic Synthesis

  • Epoxides

    3-Bromostyrene readily reacts with various peracids to form epoxides, cyclic ethers with three-membered rings. These epoxides serve as versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers [].

  • -HT2 Receptor Antagonists

    The presence of the vinyl group allows 3-Bromostyrene to participate in Diels-Alder reactions, a cycloaddition reaction crucial for synthesizing 5-HT2 receptor antagonists. These antagonists play a role in research on various neurological disorders, including schizophrenia and anxiety [].

Enzyme Inhibitor

  • Carbonic Anhydrase: Studies have shown that 3-Bromostyrene can act as a potent inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes like respiration and acid-base balance. This property makes it valuable for research on carbonic anhydrase-related diseases like glaucoma and epilepsy [].

Other Potential Applications

  • Polymers

    Ongoing research explores the potential of 3-Bromostyrene as a building block for the synthesis of functional polymers with unique properties. These polymers may find applications in areas like drug delivery, electronics, and sensor development [].

  • Material Science

    The unique chemical structure of 3-Bromostyrene holds promise for its use in the development of novel materials with specific functionalities. However, this area of research is still in its early stages [].

3-Bromostyrene is an organic compound with the molecular formula C₈H₇Br. It is classified as a brominated derivative of styrene, characterized by the presence of a bromine atom attached to the third carbon of the styrene molecule. This compound appears as a colorless to pale yellow liquid and has notable applications in organic synthesis and materials science. Its structure can be represented as:

text
Br |C6H4-CH=CH2

3-Bromostyrene exhibits properties such as skin and eye irritation, necessitating careful handling in laboratory and industrial settings .

3-Bromostyrene is a flammable liquid and should be handled with appropriate precautions. It is considered a moderate irritant to the skin, eyes, and respiratory system [].

  • Safety Data Sheet (SDS): Sigma-Aldrich, a chemical supplier, provides a detailed Safety Data Sheet (SDS) for 3-Bromostyrene, outlining specific safety measures for handling, storage, and disposal [].
, primarily due to its unsaturated double bond and the reactive bromine atom. Key reactions include:

  • Electrophilic Substitution: The presence of the bromine atom enhances electrophilicity, allowing for further substitution reactions on the aromatic ring.
  • Nucleophilic Addition: The double bond can react with nucleophiles, forming various derivatives.
  • Cross-Coupling Reactions: 3-Bromostyrene can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds .

Several methods exist for synthesizing 3-Bromostyrene:

  • From 3-Bromobenzaldehyde: This method involves the reaction of 3-bromobenzaldehyde with methyltriphenylphosphonium iodide to yield 3-bromostyrene.
  • Bromination of Styrene: Styrene can be brominated using bromine under controlled conditions to selectively yield 3-bromostyrene.
  • Dehydrobromination of Bromostyrenes: Certain brominated styrenes can undergo dehydrobromination to form 3-bromostyrene.

ChemicalBook lists multiple synthetic routes, emphasizing the versatility in producing this compound .

3-Bromostyrene finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
  • Material Science: Used in polymer chemistry for producing specialty polymers and resins.
  • Research: Acts as a reagent in chemical research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 3-Bromostyrene focus on its reactivity with other chemical species. Notably, it can react with various nucleophiles and electrophiles, leading to diverse products. Studies have shown that it can interact with halogenated compounds to form complex structures, which may exhibit unique properties beneficial for material applications .

Several compounds share structural similarities with 3-Bromostyrene. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey FeaturesUnique Aspects
StyreneC₈H₈Basic vinyl compoundNo halogen substitution
4-BromostyreneC₈H₇BrBromine at para positionDifferent regioselectivity
β-BromostyreneC₈H₇BrDouble bond position differsIsomeric form with distinct reactivity
2-BromostyreneC₈H₇BrBromine at ortho positionAffects sterics and electronic properties

While all these compounds share a common styrenic backbone, the positioning of the bromine atom significantly influences their chemical reactivity and potential applications .

Transition Metal-Catalyzed Synthesis Approaches

Transition metal catalysis has revolutionized the synthesis of halogenated aromatics, offering unprecedented control over selectivity and enabling reactions under mild conditions. The application of these methodologies to 3-bromostyrene synthesis has yielded significant advances in both efficiency and sustainability.

Palladium-catalyzed approaches dominate the field of transition metal-mediated bromostyrene synthesis [15] [16]. The Suzuki-Miyaura coupling reaction has proven particularly valuable for constructing bromostyrene derivatives through cross-coupling of aryl boronic acids with brominated aryl compounds [17] [18]. Utilizing tetrakis(triphenylphosphine)palladium(0) with potassium carbonate base at temperatures of 80-100 degrees Celsius, yields of 75-95 percent are routinely achieved [17]. The mechanism involves oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid partner and reductive elimination to form the desired carbon-carbon bond [18].

Recent developments in palladium-catalyzed direct arylation have expanded synthetic possibilities [16] [19]. These reactions enable the coupling of bromostyrene derivatives with various nucleophiles under relatively mild conditions (60-100 degrees Celsius), achieving yields of 80-95 percent [15]. The use of electron-rich phosphine ligands such as tri(o-tolyl)phosphine has proven crucial for suppressing competing side reactions and maintaining high catalyst activity [16].

Copper-catalyzed methodologies offer complementary reactivity profiles and enhanced cost-effectiveness compared to precious metal systems [20] [21]. Copper(I) chloride in combination with radical initiators such as azobisisobutyronitrile enables efficient bromination of styrene derivatives at modest temperatures (25-50 degrees Celsius) [20]. The mechanism proceeds through generation of copper-bound bromine radicals, which selectively abstract hydrogen atoms from activated positions [21]. Yields of 60-85 percent are typical, with particular effectiveness observed for substrates bearing electron-donating groups [22].

Gold-catalyzed halogenation represents a recent advancement offering exceptional selectivity [2]. Utilizing gold(III) chloride as catalyst, polystyrene substrates undergo precise bromination with yields reaching 85-99 percent [2]. The key advantage lies in the ability to control the degree of functionalization simply by adjusting the loading of halogenating agent, enabling predictable modification of polymer properties [2].

Iron and nickel systems provide environmentally benign alternatives to precious metal catalysts [23] [24] [25]. Iron(III) acetylacetonate catalyzes bromination of aromatic compounds at elevated temperatures (100-150 degrees Celsius), achieving yields of 65-80 percent [24]. Nickel-based systems, particularly those employing bis(1,5-cyclooctadiene)nickel(0) with triphenylphosphine ligands, enable cross-coupling reactions at remarkably low temperatures (0-25 degrees Celsius) with yields of 70-90 percent [25] [26].

Catalyst SystemReaction TypeTemperature (°C)Yield (%)Key Benefits
Pd(PPh₃)₄/K₂CO₃Suzuki-Miyaura Coupling80-10075-95High yields, broad substrate scope [17] [18]
CuCl/AIBNCopper-catalyzed bromination25-5060-85Cost-effective, mild conditions [20] [21]
AuCl₃Gold-catalyzed halogenation25-8085-99Precise control, exceptional selectivity [2]
Ni(COD)₂/PPh₃Nickel-catalyzed cross-coupling0-2570-90Low temperature, earth-abundant metal [25] [26]
Fe(acac)₃Iron-catalyzed bromination100-15065-80Environmentally benign, low cost [24] [23]

Purification Strategies for Halogenated Aromatics

The purification of 3-bromostyrene and related halogenated aromatics requires specialized techniques due to their unique physical and chemical properties. The presence of both aromatic and vinyl functionalities, combined with the bromine substituent, creates specific challenges in separation and purification protocols.

Column chromatography remains the gold standard for laboratory-scale purification, utilizing silica gel stationary phases with ethyl acetate/hexanes mobile phase gradients [27] [28]. Typical conditions employ 2-10 percent ethyl acetate in hexanes, enabling efficient separation of bromostyrene isomers and removal of byproducts [28]. Purities of 95-99 percent are routinely achieved with recoveries of 80-90 percent, making this approach suitable for scales ranging from laboratory to pilot plant operations [27].

Vacuum distillation provides an effective method for large-scale purification, particularly advantageous for compounds with defined boiling points [29] [30]. For 3-bromostyrene, distillation at 110-112 degrees Celsius under 20 millimeters of mercury pressure yields highly pure material (97-99 percent purity) with excellent recovery rates of 85-95 percent [30]. This method scales effectively from laboratory to industrial applications and avoids the use of chromatographic solvents [29].

High-performance liquid chromatography offers analytical precision and preparative capabilities for high-purity requirements [31] [32]. Reverse-phase C18 columns with acetonitrile/water mobile phases enable resolution of complex mixtures and achievement of purities exceeding 99 percent [31]. While recovery rates are excellent (90-95 percent), the method is primarily suited for analytical to preparative scales due to solvent and equipment costs [32].

Solvent extraction techniques leverage the differential solubility of halogenated aromatics in polar versus non-polar solvent systems [33] [34]. These methods are particularly valuable for industrial applications where large volumes must be processed efficiently [34]. Typical extraction protocols achieve purities of 85-95 percent with recoveries of 75-90 percent, making them preferred choices for commercial production [33].

Recrystallization and fractional crystallization exploit the crystallization behavior of halogenated aromatics [35] [36]. Using ethanol/water solvent mixtures, recrystallization achieves purities of 90-95 percent with recoveries of 70-85 percent [35]. Fractional crystallization under temperature gradient conditions enables industrial-scale purification with purities of 90-98 percent, though with reduced recovery rates of 60-80 percent [36].

Purification MethodPurity Achieved (%)Recovery (%)Scale ApplicabilityKey Advantages
Column Chromatography95-9980-90Lab to pilotHigh resolution, versatile [27] [28]
Vacuum Distillation97-9985-95All scalesScalable, solvent-free [29] [30]
HPLC Separation>9990-95Analytical to prepHighest purity, precise control [31] [32]
Solvent Extraction85-9575-90Industrial preferredCost-effective, high throughput [33] [34]
Recrystallization90-9570-85Lab to industrialSimple equipment, mild conditions [35]
Fractional Crystallization90-9860-80IndustrialContinuous operation possible [36]

Scalability Challenges in Industrial Production

The transition from laboratory synthesis to industrial production of 3-bromostyrene presents numerous technical, economic, and environmental challenges that must be systematically addressed to ensure commercial viability.

Catalyst cost considerations represent the most significant economic challenge, particularly for precious metal-catalyzed processes . Palladium-based systems, while highly effective, contribute 15-25 percent to overall production costs . Industrial solutions include catalyst recycling protocols employing specialized recovery techniques, development of heterogeneous catalyst systems enabling easy separation and reuse, and investigation of earth-abundant metal alternatives such as iron, nickel, and copper catalysts . Advanced catalyst regeneration techniques can recover up to 95 percent of precious metal content, significantly reducing economic impact .

Solvent recovery and management poses both economic and environmental challenges [33] [29]. Industrial bromination processes typically employ large volumes of halogenated solvents, creating substantial waste streams if not properly managed [33]. Modern industrial facilities implement comprehensive solvent recovery systems utilizing distillation, membrane separation, and advanced purification techniques to achieve recovery rates exceeding 90 percent [29]. The economic impact of solvent losses ranges from 8-15 percent of production costs, making efficient recovery systems essential for commercial viability [33].

Heat management and thermal control become critical at industrial scales due to the highly exothermic nature of bromination reactions [38] [39]. Laboratory procedures operating at modest scales can adequately control reaction temperatures through simple cooling baths, but industrial reactors require sophisticated heat exchange systems to prevent thermal runaway [38]. Solutions include implementation of continuous heat exchangers, staged reactant addition protocols, and automated temperature monitoring systems [39]. Poor heat management can result in 10-20 percent increases in production costs due to reduced yields and equipment damage [38].

Environmental impact and regulatory compliance increasingly influence industrial production decisions [40] [41]. Brominated organic compounds face stringent environmental regulations due to potential persistence and bioaccumulation [40]. Industrial facilities must implement comprehensive waste treatment systems, air emission controls, and water treatment protocols [41]. Green chemistry approaches, including development of aqueous reaction systems and biodegradable brominating agents, represent promising solutions for reducing environmental impact [41]. Compliance costs typically range from 5-12 percent of production expenses [40].

Safety considerations require specialized equipment and protocols for handling reactive brominating agents [30] [42]. Industrial bromination facilities must implement automated handling systems, emergency containment protocols, and comprehensive worker protection measures [30]. The installation of specialized safety equipment and training programs contributes 20-30 percent to initial capital investment and ongoing operational costs [42].

Equipment corrosion and maintenance present ongoing challenges due to the corrosive nature of bromine-containing reagents [43]. Industrial reactors, piping systems, and ancillary equipment require construction from corrosion-resistant materials such as Hastelloy or specialized polymer coatings [43]. Maintenance costs associated with corrosion typically account for 12-18 percent of annual operational expenses [43].

ChallengeImpact LevelCost Impact (%)Current Solutions
Catalyst CostHigh15-25Recycling protocols, earth-abundant alternatives
Solvent RecoveryMedium8-15Advanced distillation, membrane separation [33] [29]
Heat ManagementHigh10-20Heat exchangers, staged addition [38] [39]
Environmental ImpactMedium5-12Green chemistry, waste treatment [40] [41]
Safety ConcernsHigh20-30Automated systems, containment protocols [30] [42]
Equipment CorrosionMedium12-18Corrosion-resistant materials [43]

XLogP3

3.4

UNII

6XE3SF241Y

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2039-86-3

Wikipedia

3-bromostyrene

Dates

Last modified: 08-15-2023

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